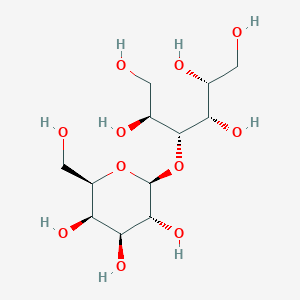
3-O-beta-D-galactopyranosyl-D-galactitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Galp-(1->3)-D-Gal-OH is a glycosyl alditol resulting from the formal condensation of beta-D-galactopyranose with the hydroxy group at position 3 of galactitol. It is a beta-D-galactoside and a glycosyl alditol. It derives from a galactitol.
科学的研究の応用
Biological Activities
Research indicates that 3-O-beta-D-galactopyranosyl-D-galactitol exhibits several biological activities:
- Prebiotic Effects : It serves as a substrate for beneficial gut bacteria, promoting their growth and activity, which can enhance gut health and immunity.
- Lactase Substrate : The compound has been used in evaluating lactase activity in the intestines. It acts as a non-invasive method to assess lactose intolerance by monitoring the breakdown products in urine .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Lactose Intolerance Management : As a substitute for lactose, it can be used in food products aimed at individuals with lactose intolerance. Its structural similarity to lactose allows it to be utilized without triggering adverse reactions.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain pathogens, making it a candidate for further research in food preservation and safety .
Case Study 1: Lactase Activity Assessment
A study conducted on patients with suspected lactose intolerance utilized this compound as a substrate. Results indicated that the compound could effectively differentiate between individuals with normal lactase activity and those with deficiency, based on the measurement of metabolic byproducts in urine .
Case Study 2: Prebiotic Effects on Gut Microbiota
In a controlled trial, participants consumed products containing this compound. Analysis of stool samples revealed an increase in beneficial bacteria populations such as Bifidobacteria and Lactobacillus, indicating its potential as a prebiotic agent .
Data Table: Comparison of Biological Activities
特性
分子式 |
C12H24O11 |
|---|---|
分子量 |
344.31 g/mol |
IUPAC名 |
(2R,3S,4R,5S)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 |
InChIキー |
VQHSOMBJVWLPSR-IQVNANRASA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















